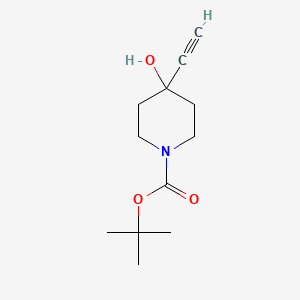

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Description

tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and dual substituents at the 4-position: an ethynyl (-C≡CH) and a hydroxyl (-OH) group. This compound is of interest in medicinal chemistry and organic synthesis due to the reactive ethynyl moiety, which enables click chemistry applications, and the hydroxyl group, which contributes to hydrogen bonding and solubility.

Properties

IUPAC Name |

tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEYWYIIXFHSNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275387-83-2 | |

| Record name | tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an ethynylating agent. One common method involves the use of sodium hydride (NaH) as a base in a solvent such as dimethylformamide (DMF) to facilitate the ethynylation reaction . The reaction is usually carried out at ambient temperature with stirring for a specified duration.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: Formation of tert-butyl 4-oxopiperidine-1-carboxylate.

Reduction: Formation of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

Substitution: Formation of tert-butyl 4-halopiperidine-1-carboxylate derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate serves as an essential intermediate for creating complex organic molecules. Its reactivity allows for modifications that can lead to new derivatives with varied biological activities .

Biology

This compound has been investigated for its role in enzyme inhibition and receptor binding studies. Its structure enables it to interact with specific biological targets, which is crucial for understanding biochemical pathways and developing new therapeutic agents .

Medicine

Research highlights its potential therapeutic effects in treating neurological disorders. Studies have shown that derivatives of this compound can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease, thus offering a pathway for drug development aimed at neuroprotection .

Case Study: Neuroprotective Effects

In a study evaluating the protective effects against amyloid beta-induced toxicity in astrocytes, the compound demonstrated moderate protective activity by reducing inflammatory markers and oxidative stress levels .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its ability to act as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs) has garnered attention for targeted protein degradation strategies .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is not well-documented. as a piperidine derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The ethynyl group can participate in click chemistry reactions, which are useful in bioconjugation and drug development .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below summarizes key molecular features of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate and its analogs:

*Calculated based on structural inference; †Exact molecular weight may vary slightly depending on isotopic composition.

Key Observations:

- Ethynyl vs. Allyl/Hydroxymethyl Groups : The ethynyl group in the target compound offers linear geometry and reactivity in alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike the allyl or hydroxymethyl groups in analogs .

- Dual Substituents: Compounds with dual 4-position substituents (e.g., 4-allyl-4-hydroxymethyl) exhibit increased steric hindrance and altered solubility compared to mono-substituted derivatives .

- Molecular Weight Trends : Bulky substituents (e.g., 4-methylpentyl in ) result in higher molecular weights (>280 Da), while simpler groups (e.g., -OH in ) maintain weights <230 Da.

Physical Properties:

Biological Activity

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (referred to as TBHPC) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a monoacylglycerol lipase (MAGL) inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

TBHPC functions primarily as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), a key endocannabinoid involved in various physiological processes. By inhibiting MAGL, TBHPC increases the levels of 2-AG, thereby enhancing signaling through cannabinoid receptors (CB1 and CB2) which are implicated in neuroinflammation and neurodegeneration .

Neuroinflammation and Neurodegenerative Diseases

Research indicates that TBHPC shows promise in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound's ability to modulate endocannabinoid levels suggests it could mitigate neuroinflammatory responses associated with these diseases. Animal studies have demonstrated that TBHPC can reduce pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions .

Case Studies

- In Vitro Studies : In laboratory settings, TBHPC has been shown to protect astrocytes from amyloid-beta (Aβ) induced toxicity. The compound increased cell viability significantly when co-administered with Aβ, suggesting a protective effect against oxidative stress and inflammatory responses .

- In Vivo Models : In rodent models, TBHPC administration led to reduced neuroinflammation markers following induced traumatic brain injury. The compound demonstrated a capacity to attenuate behavioral deficits associated with neuroinflammatory damage .

Data Tables

The following table summarizes key findings regarding the biological activity of TBHPC:

Pharmacokinetics

The pharmacokinetic profile of TBHPC has not been extensively characterized; however, preliminary studies suggest that it has favorable absorption characteristics in vitro. Further research is needed to fully understand its bioavailability and metabolic pathways in vivo.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, the hydroxyl and ethynyl groups may be introduced via nucleophilic substitution or alkyne addition reactions. A tert-butyl carbamate protecting group is often employed to stabilize the piperidine nitrogen during synthesis . Purification commonly uses silica gel column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from solvents like dichloromethane/hexane. Monitoring via TLC and HPLC ensures intermediate purity (>95%) before deprotection .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and what key spectral features should researchers prioritize?

- NMR :

- ¹H NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and the piperidine ring protons (δ 3.0–4.0 ppm, multiplet). The hydroxyl proton may appear as a broad singlet (δ 1.5–2.5 ppm) .

- ¹³C NMR : Signals for the carbonyl (δ ~155 ppm), tert-butyl carbons (δ ~28 ppm and ~80 ppm), and ethynyl carbons (δ ~70–90 ppm) .

- IR : Stretches for -OH (~3200–3500 cm⁻¹), alkyne C≡C (~2100 cm⁻¹), and carbonyl (C=O, ~1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₂H₁₉NO₃: calculated 250.14) .

- X-ray Crystallography : SHELX programs are used for refinement; the tert-butyl group’s bulky geometry and hydrogen-bonding patterns (e.g., hydroxyl interactions) confirm spatial arrangement .

Q. What safety protocols are essential when handling this compound in the lab?

While specific toxicity data for this compound may be limited, analogous piperidine derivatives require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Collect organic waste in designated containers for incineration or licensed hazardous waste treatment .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the ethynyl group introduction step?

- Catalysts : Use Pd/Cu catalysts (e.g., Sonogashira coupling) under inert atmospheres to minimize alkyne dimerization .

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates, while additives like triethylamine neutralize acidic byproducts .

- Temperature Control : Maintain 60–80°C to balance reaction kinetics and side-product formation. Monitor via in situ FTIR or HPLC .

- Workflow : Design a Design of Experiments (DoE) approach to test variables (e.g., catalyst loading, solvent ratios) and identify optimal conditions .

Q. How should researchers address contradictions between spectroscopic data and computational models during structural elucidation?

- Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) to identify discrepancies in functional group assignments .

- Isotopic Labeling : Use ¹³C-labeled intermediates to trace carbon environments in complex NMR spectra .

- Crystallographic Refinement : If single crystals are obtained, employ SHELXL to resolve ambiguities in bond lengths/angles, especially for the ethynyl and tert-butyl groups .

Q. What computational methods are effective in predicting the reactivity of the ethynyl and hydroxyl groups in further derivatization?

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., protic vs. aprotic solvents for SN2 vs. SN1 mechanisms) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in alkyne cycloadditions or nucleophilic attacks on the hydroxyl group .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies for drug discovery .

Q. What strategies mitigate byproduct formation during the deprotection of the tert-butyl carbamate group?

- Acid Selection : Use TFA (trifluoroacetic acid) in dichloromethane for controlled deprotection, minimizing side reactions like oxidation of the ethynyl group .

- Temperature Modulation : Perform reactions at 0–4°C to reduce exothermic side processes .

- Byproduct Analysis : Employ LC-MS to identify and quantify impurities; optimize scavengers (e.g., triisopropylsilane) to trap carbocation intermediates .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods confirm degradation?

- Stability Studies : Store samples under argon at -20°C to prevent hydrolysis of the carbamate group. Monitor via:

Q. What role does this compound play in medicinal chemistry, particularly as a precursor for bioactive molecules?

The tert-butyl carbamate acts as a protecting group for amines, enabling selective functionalization of the ethynyl or hydroxyl groups. For example:

Q. How can researchers validate the compound’s purity and identity when scaling up synthesis for preclinical studies?

- Batch Analysis : Use qNMR with internal standards (e.g., maleic acid) for quantitative purity assessment .

- Chiral HPLC : Resolve enantiomers if stereocenters are present .

- Elemental Analysis : Confirm C/H/N ratios match theoretical values (±0.4%) .

- Stability-Indicating Methods : Forced degradation studies (e.g., heat, light, pH extremes) followed by LC-MS to validate method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.